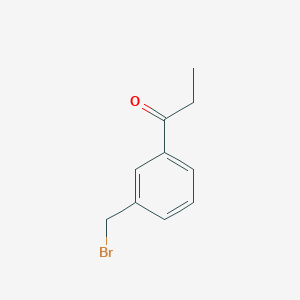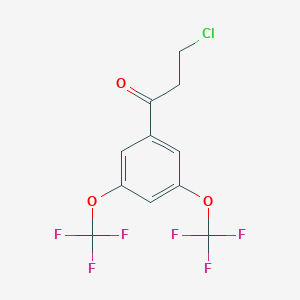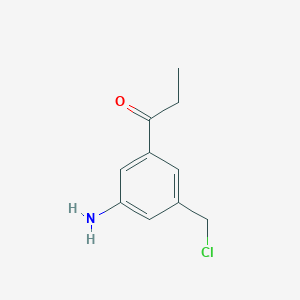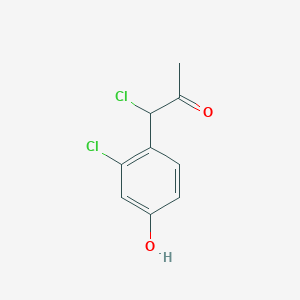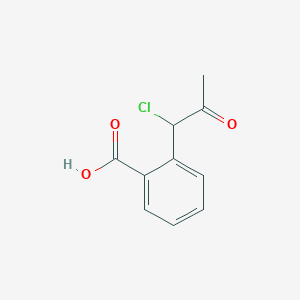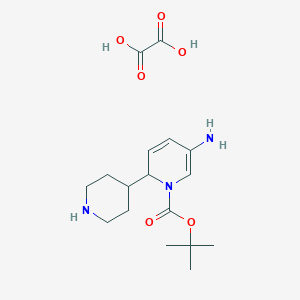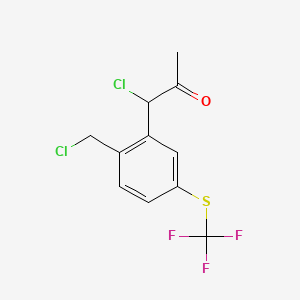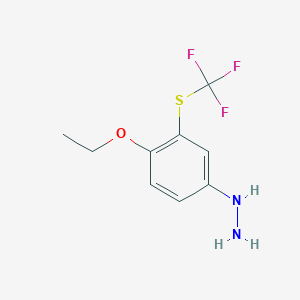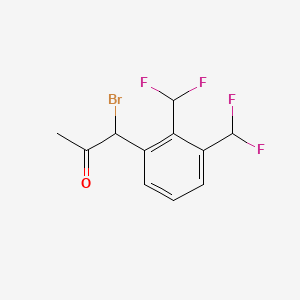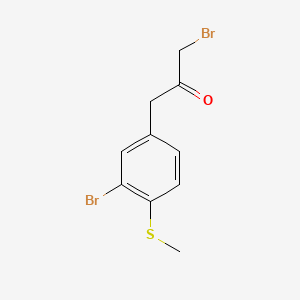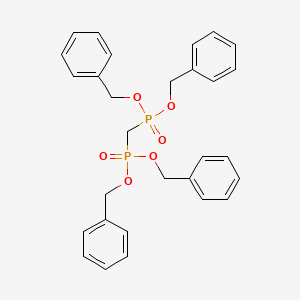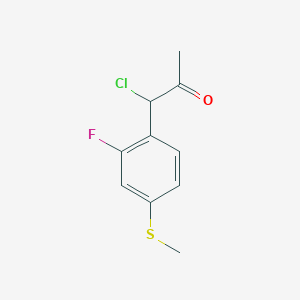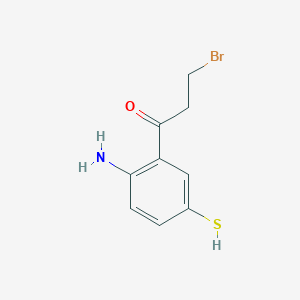
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C11H10BrF5O2 It is characterized by the presence of bromopropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Methoxylation: The difluoromethoxy and trifluoromethoxy groups are introduced via nucleophilic substitution reactions using appropriate fluorinated methoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromopropyl group can yield various alkylated derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorinated groups can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H10BrF5O2 |
|---|---|
Poids moléculaire |
349.09 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-5-1-2-7-6-8(18-10(13)14)3-4-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
Clé InChI |
CQTMMYNDINJNFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)CCCBr)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


